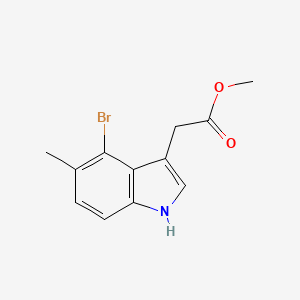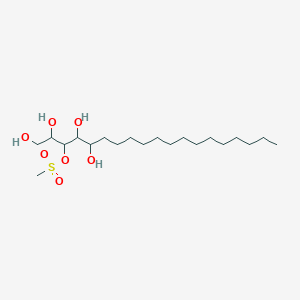
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate is a chemical compound with the molecular formula C20H42O7S It is a derivative of nonadecanol, featuring multiple hydroxyl groups and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with nonadecanol, a long-chain fatty alcohol.
Hydroxylation: Nonadecanol undergoes hydroxylation to introduce hydroxyl groups at the 1, 2, 4, and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) and hydrogen peroxide (H2O2) under controlled conditions.
Methanesulfonation: The hydroxylated nonadecanol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonate group under basic conditions.
Major Products
Oxidation: Products may include nonadecanone or nonadecanoic acid.
Reduction: The primary product would be nonadecanol.
Substitution: Depending on the nucleophile, products could include nonadecanamine or nonadecanethiol.
科学的研究の応用
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo fission, releasing the alkyl group, which can then react with nucleophiles within biological systems. This reaction can lead to modifications of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
Nonadecanol: The parent compound, lacking the hydroxyl and methanesulfonate groups.
Methanesulfonates: Other methanesulfonate esters with different alkyl chains or functional groups.
Polyhydroxylated Alcohols: Compounds with multiple hydroxyl groups but different alkyl chains.
Uniqueness
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate is unique due to its specific combination of hydroxyl groups and methanesulfonate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1,2,4,5-tetrahydroxynonadecan-3-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)19(24)20(18(23)16-21)27-28(2,25)26/h17-24H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGKQJJVWFSJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)O)OS(=O)(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
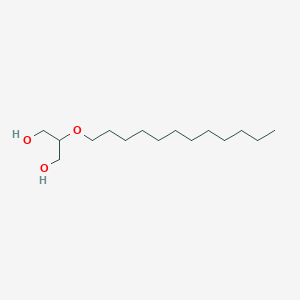

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)

![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)
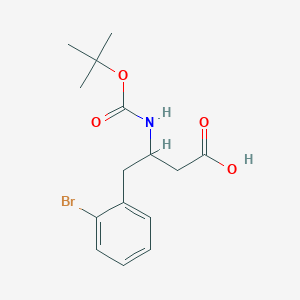
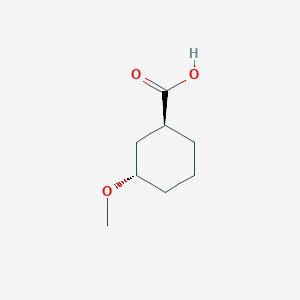
![Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
